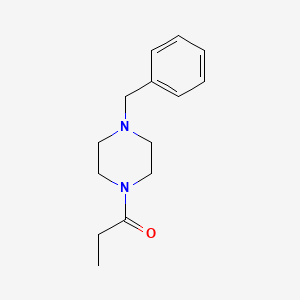

1-(4-Benzylpiperazin-1-yl)propan-1-one

Übersicht

Beschreibung

1-(4-Benzylpiperazin-1-yl)propan-1-one is an organic compound with the molecular formula C14H20N2O. It is a derivative of piperazine, a heterocyclic amine, and features a benzyl group attached to the nitrogen atom of the piperazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Benzylpiperazin-1-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-benzylpiperazine with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Benzylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Benzylpiperazine carboxylic acid.

Reduction: 1-(4-Benzylpiperazin-1-yl)propan-1-ol.

Substitution: Various N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(4-Benzylpiperazin-1-yl)propan-1-one has the molecular formula and a molecular weight of 232.33 g/mol. The compound features a piperazine ring, which is crucial for its biological activity. The presence of the benzyl group enhances lipophilicity, influencing its interaction with biological targets.

Chemistry

Building Block for Synthesis:

The compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the development of derivatives with tailored properties.

Reactions:

- Oxidation: Converts to ketones or carboxylic acids.

- Reduction: Produces alcohols or amines.

- Substitution: Engages in nucleophilic substitution reactions with different reagents.

Biology

Biological Interactions:

Research indicates that this compound interacts with several neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction is crucial for its potential therapeutic effects.

Binding Affinity:

A summary of receptor binding affinities is presented in the table below:

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT_1A (Serotonin) | 25 |

| D_2 (Dopamine) | 50 |

| α_1 (Adrenergic) | 100 |

Medicine

Therapeutic Potential:

The compound is being investigated for its potential in treating neurological and psychiatric disorders due to its action on serotonin and dopamine receptors. Its antitumor properties have also been noted in various studies.

Case Study: Antitumor Activity

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a reduction of cell viability by approximately 70% at a concentration of 10 µM after 48 hours. This effect was attributed to apoptosis induction, confirmed by increased caspase activity and DNA fragmentation assays.

Neuropharmacological Effects:

Animal models have shown that administration of this compound can enhance locomotor activity, suggesting stimulant properties that may be beneficial in treating mood disorders and schizophrenia.

Safety Profile

While the therapeutic potential is promising, the safety profile must be carefully evaluated. Preliminary toxicity studies indicate that higher concentrations (above 50 µM) may induce cytotoxicity in non-target cells, necessitating further investigations to establish comprehensive safety data.

Wirkmechanismus

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group and piperazine ring allow the compound to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including changes in neurotransmitter levels and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1-(4-Benzoylpiperazin-1-yl)propan-1-one: Similar structure but with a benzoyl group instead of a benzyl group.

1-(4-Methylpiperazin-1-yl)propan-1-one: Features a methyl group on the piperazine ring.

1-(4-Phenylpiperazin-1-yl)propan-1-one: Contains a phenyl group attached to the piperazine ring.

Uniqueness: 1-(4-Benzylpiperazin-1-yl)propan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Biologische Aktivität

1-(4-Benzylpiperazin-1-yl)propan-1-one, a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and neuropharmacological applications. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features a piperazine ring substituted with a benzyl group and a propanone moiety, which influences its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study by Smolecule highlights its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

| C. albicans | 14 | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study demonstrated that it induces apoptosis in cancer cell lines, including DU145 (prostate cancer) and U87MG (glioblastoma), through mechanisms involving cell cycle disruption and decreased migration .

Case Study: Anticancer Efficacy

In vitro assays showed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability:

| Concentration (µM) | DU145 Viability (%) | U87MG Viability (%) |

|---|---|---|

| 1 | 95 | 92 |

| 10 | 50 | 55 |

| 50 | 20 | 25 |

Neuropharmacological Effects

The compound's interaction with sigma receptors has been explored, revealing potential neuroprotective effects. It may modulate neurotransmitter systems, contributing to its efficacy in treating neurological disorders .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymes : The compound acts as an inhibitor of fatty acid amide hydrolase (FAAH), impacting endocannabinoid levels and offering therapeutic benefits in pain management and anxiety disorders .

- Receptor Modulation : It interacts with sigma receptors, which are implicated in various neurological processes, enhancing its neuropharmacological profile .

Eigenschaften

IUPAC Name |

1-(4-benzylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-2-14(17)16-10-8-15(9-11-16)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIIOHRACFSVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352844 | |

| Record name | 1-(4-benzylpiperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314728-80-8 | |

| Record name | 1-(4-benzylpiperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.